![molecular formula C9H12ClO4P B13743327 (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate CAS No. 34783-40-9](/img/structure/B13743327.png)
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate, also known as heptenophos, is an organophosphate compound. It is characterized by its unique bicyclic structure, which includes a phosphate ester functional group. This compound is primarily used as an insecticide due to its potent activity against a wide range of pests .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate typically involves the reaction of 3-chloro-4-bicyclo[3.2.0]hepta-3,6-diene with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate ester group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various substituted bicyclic compounds .
Applications De Recherche Scientifique
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of organophosphates.
Biology: Researchers use it to investigate the effects of organophosphates on biological systems.
Medicine: It serves as a reference compound in the development of new insecticides and pharmaceuticals.
Industry: The compound is used in the formulation of insecticidal products for agricultural and domestic use.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: Known for its high toxicity and similar inhibitory effects on acetylcholinesterase.
Diazinon: Used in agriculture with comparable insecticidal properties.
Uniqueness
(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate stands out due to its unique bicyclic structure, which imparts specific reactivity and potency. Its effectiveness at lower concentrations and relatively lower toxicity to non-target organisms make it a preferred choice in certain applications .
Propriétés
Numéro CAS |
34783-40-9 |
|---|---|
Formule moléculaire |
C9H12ClO4P |
Poids moléculaire |
250.61 g/mol |
Nom IUPAC |
(3-chloro-2-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate |
InChI |
InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-4-3-6(7)5-8(9)10/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
BFESKOTYBVOOQX-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC1=C(CC2C1C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


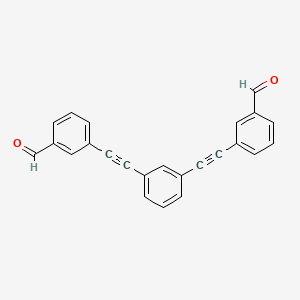
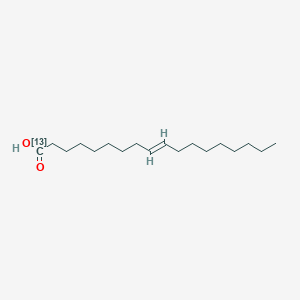

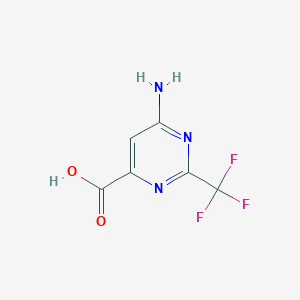
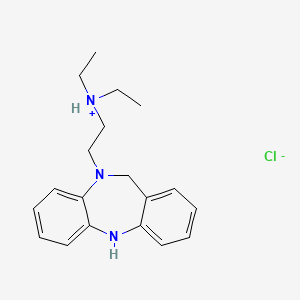

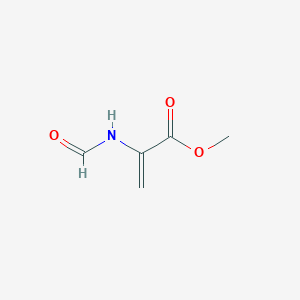






![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
